The Sialyl-Tn antigen (STn) is a tumor-associated carbohydrate antigen (TACA) []. It belongs to the class of mucins, specifically a short O-glycan structure []. STn is characterized by a sialic acid residue (N-acetylneuraminic acid, Neu5Ac) α2,6-linked to N-acetylgalactosamine (GalNAc) α-O-linked to serine (Ser) or threonine (Thr) residues of proteins [, ]. This simple structure distinguishes it from more complex and elongated glycans found on healthy cells [].
STn plays a critical role in scientific research as a biomarker for various cancers []. Its overexpression is observed in a wide range of epithelial cancers, including gastric, colorectal, ovarian, and breast cancers, and is often associated with poor prognosis [, , ]. This association makes it a promising target for cancer diagnosis, prognosis, and immunotherapy development [, , ].
Chemical Synthesis: This approach involves building the STn disaccharide from smaller units using various chemical reactions and protecting group strategies []. The challenging aspect lies in achieving the desired α-linkage for both glycosidic bonds, which requires careful selection of reaction conditions and protecting groups [].
Enzymatic Synthesis: This method utilizes specific glycosyltransferases, particularly ST6GalNAc I, to transfer sialic acid to GalNAc residues on acceptor molecules [, ]. This method offers higher regioselectivity and stereoselectivity than chemical synthesis, leading to a more homogenous product [, ].
Composition: The core structure consists of sialic acid (Neu5Ac) linked to N-acetylgalactosamine (GalNAc) via an α2,6-glycosidic bond [, ]. This disaccharide unit is attached to a serine or threonine residue of a protein or peptide backbone through an α-O-glycosidic bond [, ].
Conformation: While the core structure is straightforward, the overall conformation of STn can be influenced by factors such as glycosidic linkages and the protein backbone it's attached to []. These conformational variations might play a role in its recognition by antibodies and lectins [].
Glycosylation: STn synthesis involves the formation of two glycosidic bonds: (1) between sialic acid and GalNAc and (2) between GalNAc and the Ser/Thr residue of the peptide backbone [].
Deprotection: Chemical synthesis often requires protecting groups to control regioselectivity. These protecting groups need to be selectively removed under specific conditions to obtain the desired STn structure [].
Conjugation: For immunological studies and vaccine development, STn is often conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) [, , , ]. This conjugation typically involves activating the carrier protein and reacting it with a modified STn derivative containing a reactive group [, , , ].
Altered Cell Signaling: Overexpression of STn on cancer cells can lead to altered cell signaling pathways [, ]. It affects interactions between cell surface receptors and ligands, potentially leading to uncontrolled cell growth and proliferation [, ].
Immune Evasion: The presence of STn on tumor cells can mask underlying tumor-associated antigens from immune recognition, aiding in immune evasion []. This masking effect contributes to the aggressiveness and metastatic potential of cancer cells [].
Enhanced Cell Adhesion and Migration: Studies suggest that STn expression may influence cell adhesion and migration properties []. The altered glycosylation pattern affects interactions with extracellular matrix components, potentially promoting tumor cell invasion and metastasis [].
Cancer Biomarker: STn overexpression is a hallmark of various cancers, making it a valuable diagnostic and prognostic marker [, ]. Elevated levels of STn in serum have been linked to poor prognosis in ovarian cancer patients [].
Immunotherapy Target: STn's tumor-associated expression makes it an attractive target for cancer immunotherapy [, , , , ]. Researchers have developed vaccines like Theratope, consisting of synthetic STn conjugated to KLH, to elicit anti-STn immune responses [, ]. While Theratope showed promise in early trials, it did not meet the primary endpoint in Phase III trials [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: